Regrelor

Description

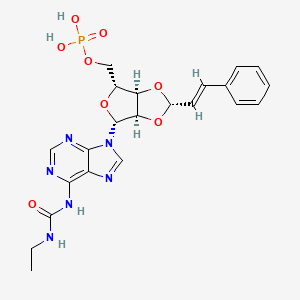

Structure

3D Structure

Properties

CAS No. |

787548-03-2 |

|---|---|

Molecular Formula |

C22H25N6O8P |

Molecular Weight |

532.4 g/mol |

IUPAC Name |

[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C22H25N6O8P/c1-2-23-22(29)27-19-16-20(25-11-24-19)28(12-26-16)21-18-17(14(34-21)10-33-37(30,31)32)35-15(36-18)9-8-13-6-4-3-5-7-13/h3-9,11-12,14-15,17-18,21H,2,10H2,1H3,(H2,30,31,32)(H2,23,24,25,27,29)/b9-8+/t14-,15+,17-,18-,21-/m1/s1 |

InChI Key |

NXHAXEBZOXCDKD-XIXRRVGJSA-N |

SMILES |

CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C4C(C(O3)COP(=O)(O)O)OC(O4)C=CC5=CC=CC=C5 |

Isomeric SMILES |

CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]4[C@@H]([C@H](O3)COP(=O)(O)O)O[C@@H](O4)/C=C/C5=CC=CC=C5 |

Canonical SMILES |

CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C4C(C(O3)COP(=O)(O)O)OC(O4)C=CC5=CC=CC=C5 |

Other CAS No. |

787548-03-2 |

Synonyms |

INS 50589 INS-50589 INS50589 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to INS50589: A Reversible P2Y12 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of INS50589, a selective and reversible P2Y12 receptor antagonist. Developed for intravenous administration, INS50589 was investigated for clinical situations requiring controlled and transient inhibition of platelet function. This document delves into its mechanism of action, pharmacological properties, and the key experimental methodologies used for its characterization, offering valuable insights for professionals in the fields of hematology, cardiology, and drug development.

Introduction: The Clinical Need for Reversible P2Y12 Inhibition

The P2Y12 receptor is a critical G protein-coupled receptor (GPCR) located on the surface of platelets.[1] Its activation by adenosine diphosphate (ADP) is a pivotal step in the signaling cascade that leads to platelet activation, aggregation, and the formation of a stable thrombus.[1] Consequently, P2Y12 receptor antagonists are cornerstones in the prevention and management of atherothrombotic events, such as those occurring in acute coronary syndromes (ACS) and during percutaneous coronary interventions (PCI).[2]

While orally administered, irreversible P2Y12 inhibitors like clopidogrel and prasugrel have demonstrated significant efficacy, their prolonged duration of action can be a liability in clinical scenarios where a rapid offset of antiplatelet effect is required, such as in patients requiring urgent surgery.[3] This has driven the development of reversible P2Y12 antagonists, particularly those with a rapid onset and offset of action when administered intravenously. INS50589 emerged as a promising candidate to fill this therapeutic niche.

INS50589: A Profile

INS50589 is a selective P2Y12 receptor antagonist that was developed by Inspire Pharmaceuticals and subsequently investigated by Merck & Co.[4][5] It was designed for intravenous infusion to provide a controlled and reversible inhibition of platelet function.[5]

Chemical Nature

Patent literature suggests that INS50589 is a nucleoside 5'-monophosphate or a related compound.[4] This class of molecules can be designed to be potent and selective antagonists of the P2Y12 receptor. The specific chemical structure of INS50589, while not widely published in mainstream literature, is crucial for understanding its structure-activity relationship (SAR) and metabolic fate.

INS50589 is metabolized to a principal metabolite, INS51088.[5] Pharmacological studies have indicated that this metabolite does not contribute to the antiplatelet effects of the parent compound.[5]

Mechanism of Action: Targeting the P2Y12 Signaling Pathway

INS50589 functions as a competitive antagonist at the P2Y12 receptor.[5] By binding to the receptor, it prevents ADP from initiating the downstream signaling cascade that leads to platelet activation. The P2Y12 receptor is coupled to the inhibitory G protein, Gi.[6]

P2Y12 Receptor Signaling Pathway and Point of Inhibition by INS50589

A diagram illustrating the P2Y12 signaling pathway and the inhibitory action of INS50589.

Activation of the P2Y12 receptor by ADP leads to:

-

Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates and inhibits proteins that promote platelet activation.

-

Activation of Phosphoinositide 3-kinase (PI3K): This pathway is crucial for the sustained activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptors.

By blocking the P2Y12 receptor, INS50589 prevents these downstream events, ultimately leading to the inhibition of GPIIb/IIIa receptor activation and, consequently, platelet aggregation.

Pharmacological Characterization: Key Experimental Protocols

A comprehensive evaluation of a novel P2Y12 receptor antagonist like INS50589 involves a suite of in vitro and ex vivo assays to determine its potency, selectivity, and functional effects.

Radioligand Binding Assay

This assay directly measures the affinity of INS50589 for the P2Y12 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of INS50589 for the P2Y12 receptor.

Methodology:

-

Receptor Source: Human platelet membranes or cell lines recombinantly expressing the human P2Y12 receptor.

-

Radioligand: A radiolabeled P2Y12 antagonist, such as [³H]PSB-0413.

-

Procedure: a. A constant concentration of the radioligand is incubated with the receptor source. b. Increasing concentrations of unlabeled INS50589 are added to compete for binding with the radioligand. c. After reaching equilibrium, bound and free radioligand are separated via rapid filtration. d. The radioactivity of the filter-bound complex is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 (the concentration of INS50589 that inhibits 50% of specific radioligand binding) is determined from the competition curve. The Ki is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the downstream effect of P2Y12 receptor antagonism on adenylyl cyclase activity.

Objective: To assess the functional antagonism of INS50589 on ADP-mediated inhibition of adenylyl cyclase.

Methodology:

-

Cell System: A cell line expressing the P2Y12 receptor.

-

Procedure: a. Cells are pre-incubated with varying concentrations of INS50589. b. Adenylyl cyclase is stimulated with an agent like forskolin to induce cAMP production. c. The P2Y12 receptor is then activated with an agonist (e.g., 2MeSADP). d. Intracellular cAMP levels are measured using a commercially available assay kit (e.g., HTRF, ELISA).

-

Data Analysis: The ability of INS50589 to reverse the ADP-mediated inhibition of forskolin-stimulated cAMP accumulation is quantified, and an IC50 value is determined.

Experimental Workflow for P2Y12 Antagonist Characterization

A flowchart depicting the typical experimental progression for characterizing a P2Y12 antagonist like INS50589.

Platelet Aggregation Assay

This is a key functional assay that measures the overall effect of the inhibitor on platelet function.

Objective: To determine the extent to which INS50589 inhibits ADP-induced platelet aggregation.

Methodology:

-

Sample: Platelet-rich plasma (PRP) or whole blood obtained from healthy human donors.

-

Instrumentation: A light transmission aggregometer (for PRP) or an impedance aggregometer (for whole blood).

-

Procedure: a. The sample is pre-incubated with INS50589 at various concentrations. b. Platelet aggregation is induced by adding a P2Y12 agonist, such as ADP. c. The change in light transmission or impedance is recorded over time.

-

Data Analysis: The percentage of inhibition of platelet aggregation is calculated for each concentration of INS50589, and an IC50 value is determined.

Clinical Development of INS50589

Phase I Clinical Trial

A Phase I clinical trial of INS50589 was conducted in healthy human volunteers.[5]

Study Design:

-

Thirty-six subjects received intravenous infusions of either placebo or INS50589 at doses ranging from 0.1 to 3 mg/kg/h for four hours.[5]

-

Platelet function, clotting parameters, bleeding time, safety, and plasma concentrations of INS50589 and its major metabolite (INS51088) were monitored for 24 hours.[5]

Key Findings:

-

Pharmacokinetics: Near-steady state plasma concentrations of INS50589 were achieved rapidly, and the average maximal plasma concentration was linearly related to the administered dose.[5]

-

Pharmacodynamics: Intravenous INS50589 produced a dose-dependent inhibition of platelet activation and aggregation in response to ADP.[5] At higher doses, nearly full inhibition was achieved.[5]

-

Reversibility: Platelet response to ADP returned to at least 75% of the baseline value within 0.25 to 4 hours after stopping the infusion, depending on the dose.[5]

-

Safety: The infusions were well-tolerated up to the highest dose tested.[5] Bleeding time was increased in a dose-dependent manner, but there was no effect on activated clotting time, prothrombin time, or activated partial thromboplastin time.[5]

| Parameter | Result |

| Mechanism of Action | Selective, Reversible, Competitive P2Y12 Antagonist[5] |

| Administration Route | Intravenous Infusion[5] |

| Dose Range (Phase I) | 0.1 - 3 mg/kg/h[5] |

| Onset of Action | Rapid[5] |

| Offset of Action | 0.25 - 4 hours to >75% recovery of platelet function[5] |

| Effect on Bleeding Time | Dose-dependent increase[5] |

| Principal Metabolite | INS51088 (inactive)[5] |

Table summarizing the key pharmacological and clinical characteristics of INS50589 from the Phase I trial.

Phase II Clinical Trial

A Phase II clinical trial (NCT00316212) was initiated to evaluate INS50589 in subjects undergoing Coronary Artery Bypass Grafting (CABG) surgery. The primary objective was to identify a well-tolerated dose that could reduce postoperative bleeding and the need for blood product transfusions. The specific results and outcomes of this trial have not been widely published in peer-reviewed literature.

Conclusion and Future Perspectives

INS50589 demonstrated the key characteristics of a promising intravenous, reversible P2Y12 receptor antagonist: rapid onset and offset of action, dose-dependent inhibition of platelet aggregation, and a favorable safety profile in early clinical studies.[5] These attributes positioned it as a potential therapeutic option for managing platelet function in acute settings, such as cardiovascular surgery, where precise and transient antiplatelet effects are desirable.

The development of intravenous P2Y12 inhibitors like cangrelor, which has since gained regulatory approval, has validated the clinical need for such agents. While the development of INS50589 did not progress to market approval, the technical data and clinical experience gained from its investigation have contributed to the broader understanding of reversible P2Y12 inhibition and have informed the development of subsequent antiplatelet therapies. Further research into the structure-activity relationships of nucleoside 5'-monophosphate-based P2Y12 antagonists could yield new therapeutic candidates with optimized pharmacological profiles.

References

- Novel p2y12 receptor antagonists.

-

P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application. PMC; [Link].

-

Rapid and reversible modulation of platelet function in man by a novel P2Y(12) ADP-receptor antagonist, INS50589. PubMed; [Link].

-

Rapid and reversible modulation of platelet function in man by a novel P2Y12 ADP-receptor antagonist, INS50589. Taylor & Francis Online; [Link].

-

P2Y 12 R antagonists in antithrombotic therapy: a patent and literature review (2019–present). Figshare; [Link].

-

P2Y 12 R antagonists in antithrombotic therapy: a patent and literature review (2019–present). ResearchGate; [Link].

-

Dropping Aspirin: Two Trials Explore P2Y12 Monotherapy After Short-term DAPT Post-PCI. TCTMD.com; [Link].

-

P2Y12 Inhibitor or Aspirin Monotherapy for Chronic Coronary Disease: A Nationwide Cohort Study. PMC; [Link].

-

Early treatment with inhibitors of P2Y12 receptor in patients with ST-segment elevation myocardial infarction — 2023 ESC recommendations and scientific evidence. Is clinical evidence sufficient to suggest a move towards precision medicine? The ELECTRA-SIRIO 2 investigators' viewpoint. Cardiology Journal; [Link].

-

Pretreatment with P2Y12 Inhibitor in Patients with Acute Coronary Syndromes. American College of Cardiology; [Link].

- Personalization of Long-Term Antiplatelet Therapy - RAPID EXTEND. ClinicalTrials.gov; NCT03729401.

-

Interactions Between Different P2Y12 Antagonists. Interventional Cardiology Review; [Link].

-

Pharmacology of the new P2Y12 receptor inhibitors: insights on pharmacokinetic and pharmacodynamic properties. PubMed; [Link].

-

What are P2Y12 receptor antagonists and how do they work? Patsnap Synapse; [Link].

-

A critical analysis of neuro-oncology clinical trials. PubMed; [Link].

-

P2Y12 platelet inhibition in clinical practice. PMC; [Link].

Sources

- 1. CTNI-48. TRIAL UPDATE -RESULTS OF A PHASE I WINDOW OF OPPORTUNITY TRIAL EVALUATING A FIRST-IN-CLASS CD29 INHIBITOR, OS2966, IN RECURRENT HIGH-GRADE GLIOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are P2Y12 receptor antagonists and how do they work? [synapse.patsnap.com]

- 3. Interactions Between Different P2Y12 Antagonists | ICR Journal [icrjournal.com]

- 4. P2Y12 Inhibitor or Aspirin Monotherapy for Chronic Coronary Disease: A Nationwide Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid and reversible modulation of platelet function in man by a novel P2Y(12) ADP-receptor antagonist, INS50589 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US20230212549A1 - Compounds comprising a fibroblast activation protein ligand and use thereof - Google Patents [patents.google.com]

Regrelor (INS50589): Chemical Structure, Pharmacological Properties, and Experimental Characterization

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Regrelor (also known as INS50589) is an experimental, small-molecule purinergic P2Y12 receptor antagonist . Originally developed by Inspire Pharmaceuticals (and later acquired by Merck & Co.), the compound was engineered to provide rapid-onset, reversible antiplatelet activity for perioperative thrombosis management, particularly during coronary artery bypass surgery. While its clinical development was halted in Phase II due to safety concerns, Regrelor remains a highly instructive molecule in medicinal chemistry. This whitepaper deconstructs its chemical architecture, elucidates its mechanism of action, and provides field-proven methodologies for evaluating P2Y12 antagonism in vitro.

Chemical Structure and Molecular Engineering

Regrelor was synthesized using endogenous adenosine diphosphate (ADP) as a scaffold. However, to convert an endogenous agonist into a potent, competitive antagonist, specific structural modifications were required to alter receptor binding kinetics and prevent G-protein activation .

Structural Modifications and Causality

-

Lipophilic Cinnamaldehyde Acetal (C-2' and C-3' positions): The addition of a bulky, lipophilic cinnamaldehyde moiety to the ribose ring drives deep insertion into the hydrophobic pocket of the P2Y12 receptor. This steric bulk prevents the GPCR from undergoing the conformational shift required for intracellular Gi-protein coupling.

-

Ethylurea Substitution (N-6 position): Replacing the primary amine on the adenine base with an ethylurea group provides critical hydrogen bonding capabilities. This enhances receptor affinity and enforces selectivity for P2Y12 over other purinergic receptors (e.g., P2Y1).

-

Monophosphate Backbone: Unlike ADP, Regrelor utilizes a monophosphate group. This maintains the necessary electrostatic interactions with cationic residues (such as Arg256) in the receptor's binding pocket. It is typically formulated as a disodium salt to maximize aqueous solubility for intravenous administration .

Quantitative Physicochemical Properties

The following table summarizes the core molecular and pharmacological metrics of Regrelor:

| Property | Value |

| IUPAC Name | [(2S,3aR,4R,6R,6aR)-6-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[4,3-d][1,3]dioxol-4-yl]methyl dihydrogen phosphate |

| Molecular Formula | C22H25N6O8P |

| Molar Mass | 532.45 g/mol |

| Primary Target | Purinergic P2Y12 Receptor |

| IC50 (ADP-induced aggregation) | ~16 nM (in vitro) |

| Hydrogen Bond Donors / Acceptors | 4 / 11 |

| Primary Metabolite | INS51088 |

Mechanism of Action & Signaling Pathway

The P2Y12 receptor is a Gi-coupled G-protein coupled receptor (GPCR) critical for amplifying platelet activation. Under normal physiological conditions, ADP binds to P2Y12, liberating the Gi alpha subunit, which subsequently inhibits adenylyl cyclase (AC). The resulting drop in cyclic AMP (cAMP) reduces the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), ultimately leading to the activation of the GPIIb/IIIa integrin and robust platelet aggregation.

Regrelor acts as a reversible, competitive antagonist . By occupying the orthosteric binding site with high affinity (IC50 ~16 nM), it blocks ADP binding, maintains high intracellular cAMP levels, and keeps platelets in a quiescent state .

Mechanism of P2Y12 receptor signaling and competitive inhibition by Regrelor.

Experimental Protocols: In Vitro Characterization

To validate the efficacy of a P2Y12 antagonist like Regrelor, Light Transmission Aggregometry (LTA) remains the gold-standard functional assay. As an application scientist, it is critical to understand that this protocol is a self-validating system; every step is engineered to preserve physiological relevance while isolating the variable of interest.

Light Transmission Aggregometry (LTA) Workflow

Step 1: Phlebotomy and Anticoagulation

-

Action: Draw whole human blood into tubes containing 3.2% (0.109 M) sodium citrate.

-

Causality: Citrate reversibly chelates extracellular calcium, halting the coagulation cascade without stripping intracellular calcium stores. Unlike EDTA, which irreversibly dissociates the GPIIb/IIIa complex and alters platelet morphology, citrate preserves native platelet function for functional assays.

Step 2: Fractionation of Plasma

-

Action: Centrifuge the citrated blood at 200 × g for 10 minutes at room temperature to harvest Platelet-Rich Plasma (PRP). Centrifuge the remaining fraction at 1500 × g for 15 minutes to obtain Platelet-Poor Plasma (PPP).

-

Causality: PPP is required to calibrate the aggregometer to a 100% light transmission baseline (simulating maximum aggregation), while PRP sets the 0% baseline (the turbid, resting state). Processing at room temperature prevents cold-induced spontaneous platelet activation.

Step 3: Compound Incubation

-

Action: Aliquot 250 µL of PRP into cuvettes containing a magnetic stir bar (1200 rpm). Add Regrelor in a dose-response gradient (e.g., 1 nM to 1 µM) and incubate for exactly 5 minutes at 37°C.

-

Causality: The 1200 rpm stirring mimics physiological vascular shear stress, which is mandatory for facilitating platelet collisions and fibrinogen cross-linking. The 37°C incubation ensures receptor kinetics match human physiology, and the 5-minute window allows the reversible antagonist to reach thermodynamic binding equilibrium with P2Y12 before the agonist is introduced.

Step 4: Agonist Challenge

-

Action: Spike the sample with 20 µM ADP to initiate aggregation.

-

Causality: A 20 µM dose of ADP is supramaximal. It ensures complete activation of all unblocked P2Y12 receptors, providing a robust, highly reproducible dynamic range to accurately calculate the IC50.

Step 5: Data Acquisition and Analysis

-

Action: Record light transmission continuously for 6 minutes. Calculate the area under the curve (AUC) or maximum amplitude to determine the IC50.

Step-by-step Light Transmission Aggregometry workflow for IC50 determination.

Clinical Trajectory and Discontinuation

Regrelor advanced to Phase II clinical trials (e.g., NCT00099450) to evaluate its safety, pharmacokinetics, and efficacy in reducing postoperative bleeding and thrombosis during coronary artery bypass graft (CABG) surgery . Its intravenous formulation and rapid offset made it theoretically superior to irreversible thienopyridines (like clopidogrel), which require days to wash out before surgery.

Despite being well-tolerated in healthy Phase I volunteers, Inspire Pharmaceuticals halted the Phase II development of Regrelor in 2008 due to safety and adverse effect concerns . Following Merck & Co.'s acquisition of Inspire Pharmaceuticals in 2011, no further clinical advancement of the compound has been reported, cementing its status as an unapproved experimental tool compound.

References

-

Wikipedia Contributors. "Regrelor." Wikipedia, The Free Encyclopedia. Available at:[Link]

-

Smirnov, D., et al. "Lipophilic modifications to dinucleoside polyphosphates and nucleotides that confer antagonist properties at the platelet P2Y12 receptor." Journal of Medicinal Chemistry, 51(4): 1007–25 (2008). Available at:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 11273179, Regrelor." PubChem. Available at:[Link]

-

ClinicalTrials.gov. "Study of the Tolerability, Pharmacokinetics, and Pharmacodynamics of INS50589 Intravenous Infusion in Healthy Volunteers (NCT00099450)." U.S. National Library of Medicine. Available at: [Link]

Pharmacokinetics and Pharmacodynamics of Regrelor (INS50589) in Preclinical Models

The development of intravenous, reversible antiplatelet agents represents a critical frontier in perioperative cardiovascular care. Irreversible P2Y12 inhibitors (like clopidogrel) pose significant challenges during emergency coronary artery bypass graft (CABG) surgeries due to prolonged bleeding risks. Regrelor (INS50589) was engineered to solve this exact clinical gap by offering a rapid-onset, rapid-offset pharmacological profile[1].

This whitepaper deconstructs the preclinical pharmacokinetics (PK), pharmacodynamics (PD), and experimental methodologies used to evaluate Regrelor, providing drug development scientists with a blueprint for evaluating reversible purinergic antagonists.

Molecular Architecture and Receptor Pharmacology

Regrelor is a small-molecule, reversible, and competitive antagonist of the P2Y12 receptor, a G protein-coupled receptor (GPCR) essential for adenosine diphosphate (ADP)-mediated platelet activation[2].

From a structural perspective, Regrelor is synthesized using an endogenous adenosine diphosphate (ADP) backbone[1]. The addition of a lipophilic cinnamaldehyde moiety at the C-2' and C-3' positions, combined with an ethylurea substitution at the N-6 position of the adenine base, drastically shifts the molecule from an agonist to a highly potent antagonist[1]. It is formulated as a disodium salt, where two sodium atoms stabilize the negatively charged phosphate moiety in aqueous solution, making it ideal for intravenous (IV) administration[1].

Mechanistic Pathway

When ADP binds to the P2Y12 receptor, it couples to the Gi protein, which downregulates adenylyl cyclase (AC). This drops intracellular cyclic AMP (cAMP) levels, leading to the dephosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) and triggering platelet aggregation. Regrelor competitively blocks this binding site, maintaining high cAMP levels and halting thrombosis[2].

Fig 1. Mechanistic pathway of P2Y12 inhibition by Regrelor.

Preclinical Pharmacokinetics and Pharmacodynamics

During preclinical development, Regrelor was rigorously evaluated in rat, canine, and non-human primate (monkey) models[1]. Because the drug is administered intravenously, bioavailability is assumed to be 100%, shifting the analytical focus entirely to distribution, metabolism, and clearance.

A defining characteristic of Regrelor is its extremely rapid onset and offset. Preclinical experiments in dogs and monkeys demonstrated that platelet inhibition occurs within minutes of infusion, and baseline platelet function is restored almost immediately following the discontinuation of the drug[1]. This rapid clearance is driven by its biotransformation into its primary metabolite, INS51088[1].

Quantitative Data Summary

| Parameter | Value / Description | Rationale / Implication |

| Molecular Formula | C22H25N6O8P | Purine nucleotide backbone[2]. |

| Molecular Weight | 532.45 g/mol | Optimized for IV solubility as a disodium salt[1]. |

| In Vitro Potency (IC50) | 16 nM | Highly potent inhibition of ADP-induced aggregation[1]. |

| Primary Metabolite | INS51088 | Must be quantified alongside the parent drug in LC-MS/MS[1]. |

| Administration Route | Intravenous (IV) | Avoids first-pass hepatic metabolism; ensures immediate systemic Cmax[1]. |

| Offset Profile | Rapid (< 30 minutes) | Designed to allow safe transition to emergency surgery[2]. |

Experimental Methodologies: Canine PK/PD Profiling

To accurately model the PK/PD relationship of Regrelor, researchers rely heavily on canine models. Beagle dogs are the gold standard here because their cardiovascular hemodynamics and P2Y12 receptor homology closely mimic human platelet responses[3].

Below is a self-validating protocol designed to map the concentration-effect curve (Emax modeling) of Regrelor.

Protocol: In Vivo PK/PD Assessment in Beagle Dogs

Step 1: Animal Preparation & Continuous Infusion

-

Action: Cannulate the cephalic vein of fasted Beagle dogs and initiate a continuous IV infusion of Regrelor.

-

Causality: Because Regrelor has an exceptionally short half-life, a single bolus would be cleared too rapidly to capture a stable PD response. Continuous infusion is mathematically required to reach a steady-state plasma concentration (

).

Step 2: Serial Blood Sampling

-

Action: Draw 5 mL of blood at predefined intervals (e.g., 0, 5, 15, 30, 60 mins) into tubes containing 3.2% sodium citrate.

-

Causality: The choice of anticoagulant is critical. EDTA irreversibly chelates calcium and alters platelet morphology, rendering downstream aggregometry useless. Sodium citrate provides reversible calcium chelation, keeping platelets viable for Light Transmission Aggregometry (LTA).

Step 3: Differential Centrifugation

-

Action: Split the blood sample.

-

Aliquot A (PK): Centrifuge at 2,000 x g for 10 minutes to extract Platelet-Poor Plasma (PPP).

-

Aliquot B (PD): Centrifuge at 200 x g for 15 minutes to extract Platelet-Rich Plasma (PRP).

-

-

Causality: The hard spin (2,000 x g) ensures cellular debris does not foul the LC-MS/MS column during PK analysis. The soft spin (200 x g) keeps platelets suspended and functional for PD analysis.

Step 4: Bioanalytical Quantification (Self-Validating Step)

-

Action: Analyze Aliquot A via LC-MS/MS to quantify both Regrelor and INS51088. Analyze Aliquot B via LTA by inducing aggregation with 20 µM ADP.

-

Validation: Every LTA run must include a vehicle control (0.9% saline) to establish baseline maximum aggregation, and a positive control (e.g., Cangrelor) to verify assay sensitivity. If the positive control fails to inhibit aggregation by >90%, platelet viability is compromised, and the data point must be discarded.

Fig 2. Step-by-step preclinical PK/PD experimental workflow.

Translational Insights: The Double-Edged Sword of Rapid Offset

While Regrelor demonstrated excellent tolerability in healthy subjects during Phase 1 trials, its Phase 2 clinical trials were officially discontinued in 2008[1].

The preclinical data revealed a highly potent agent (IC50 = 16 nM) with a very narrow therapeutic index[1]. The exact mechanism that made Regrelor attractive—its rapid onset and offset—proved difficult to manage in a clinical setting. Maintaining the delicate balance between preventing thrombosis and allowing normal hemostasis required highly precise dosing. Ultimately, the Phase 2 trials revealed an unacceptable increase in bleeding risks for patients, leading Merck Sharp and Dohme to cease further development[1].

Despite its discontinuation, the preclinical workflows and chemical modifications (such as the cinnamaldehyde and ethylurea additions) pioneered during Regrelor's development remain foundational case studies for modern scientists engineering the next generation of reversible P2Y12 antagonists.

References

-

Wikipedia: Regrelor Source: Wikipedia URL:[Link]

-

REGRELOR - Inxight Drugs Source: NCATS (National Center for Advancing Translational Sciences) URL:[Link]

-

Regrelor - Grokipedia Source: Grokipedia URL:[Link]

Sources

In Vitro Characterization of Regrelor’s Antiplatelet Activity: A Technical Guide

Executive Summary

The precise in vitro characterization of antiplatelet agents is a cornerstone of cardiovascular drug development. Regrelor (INS50589), a lipophilic modified dinucleoside polyphosphate derivative, is a potent, reversible, and competitive antagonist of the purinergic P2Y12 receptor ()[1][2]. While its clinical development was ultimately discontinued due to an elevated risk of bleeding in Phase II trials, Regrelor remains a textbook benchmark for designing rigorous, self-validating in vitro assays to evaluate competitive P2Y12 antagonism[1][2].

This whitepaper outlines the mechanistic grounding, assay causality, and step-by-step protocols required to accurately profile Regrelor's pharmacodynamics.

Mechanistic Grounding: The P2Y12 Receptor Axis

To characterize an antagonist, one must first map the target's signaling architecture. The P2Y12 receptor is a Gi-coupled G-protein coupled receptor (GPCR) predominantly expressed on platelets ()[3].

When Adenosine Diphosphate (ADP) binds to P2Y12, it liberates the Gi alpha subunit, which subsequently inhibits adenylyl cyclase (AC)[3]. This inhibition causes a rapid drop in intracellular cyclic AMP (cAMP) levels, thereby reducing Protein Kinase A (PKA) activity[3]. A direct consequence of diminished PKA activity is the dephosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), an event that amplifies integrin αIIbβ3 activation and drives sustained platelet aggregation[3].

Regrelor intervenes by competitively occupying the orthosteric ADP binding site, effectively shielding adenylyl cyclase from Gi-mediated inhibition.

Fig 1: Regrelor's mechanism of action targeting the ADP-mediated P2Y12 signaling pathway.

Designing a Self-Validating In Vitro System

A robust preclinical characterization cannot rely on a single endpoint. ADP stimulates both the P2Y1 (Gq-coupled) and P2Y12 (Gi-coupled) receptors. Therefore, to prove that Regrelor specifically targets P2Y12, we must employ an orthogonal, self-validating assay matrix:

-

Phenotypic Readout (Light Transmission Aggregometry - LTA): Measures the macroscopic endpoint of platelet aggregation.

-

Biochemical Readout (VASP Phosphorylation Flow Cytometry): Isolates the P2Y12/Gi axis, bypassing P2Y1-mediated shape change and primary aggregation.

Fig 2: Step-by-step in vitro workflow for characterizing antiplatelet activity.

Experimental Methodologies

Protocol A: Light Transmission Aggregometry (LTA)

LTA remains the gold standard for assessing platelet function. This protocol is designed to calculate the IC₅₀ of Regrelor against ADP-induced aggregation.

-

Step 1: Blood Collection. Draw whole blood into 3.2% sodium citrate tubes. Discard the first 2 mL.

-

Causality: We strictly use citrate rather than EDTA. EDTA chelates extracellular calcium, which is an absolute requirement for integrin αIIbβ3-mediated fibrinogen bridging. Discarding the first 2 mL prevents tissue factor contamination from the venipuncture, which could trigger premature coagulation.

-

-

Step 2: Platelet-Rich Plasma (PRP) Isolation. Centrifuge the citrated blood at 200 × g for 15 minutes at room temperature. Do not use the centrifuge brake.

-

Causality: Applying the brake creates shear stress and disrupts the delicate density gradient, leading to artifactual platelet activation before the assay even begins.

-

-

Step 3: Compound Incubation. Aliquot 250 µL of PRP into an aggregometer cuvette. Add Regrelor (dose-response range: 1 nM to 1 µM) and incubate for 10 minutes at 37°C with continuous stirring at 1000 rpm.

-

Causality: Because Regrelor is a competitive antagonist, a 10-minute incubation at physiological temperature is required to reach thermodynamic binding equilibrium at the receptor prior to introducing the agonist.

-

-

Step 4: Agonist Stimulation. Add an EC₈₀ concentration of ADP (typically 10–20 µM) and record light transmission for 6 minutes.

-

System Validation (Self-Correction): Always run a vehicle control (DMSO/Saline) to establish the 100% aggregation baseline, and a positive control (e.g., Cangrelor 1 µM) to establish the 0% baseline. If the vehicle control fails to reach >70% aggregation, the platelets are refractory, and the run must be discarded.

-

Protocol B: VASP Phosphorylation Assay (Flow Cytometry)

This assay provides biochemical proof of target engagement.

-

Step 1: Whole Blood Incubation. Incubate citrated whole blood with Regrelor for 15 minutes at 37°C.

-

Causality: Utilizing whole blood rather than washed platelets preserves the native plasma protein binding profile of Regrelor, providing a more translatable IC₅₀ value.

-

-

Step 2: PGE1 + ADP Challenge. Add Prostaglandin E1 (PGE1) simultaneously with ADP.

-

Causality: PGE1 potently stimulates adenylyl cyclase, driving cAMP up and hyper-phosphorylating VASP. ADP attempts to reverse this via P2Y12. If Regrelor successfully blocks P2Y12, the PGE1 effect remains unopposed, and VASP remains highly phosphorylated.

-

-

Step 3: Fixation and Permeabilization. Add paraformaldehyde to halt the reaction, followed by Triton X-100.

-

Causality: Kinase/phosphatase dynamics are extremely rapid. Immediate fixation "freezes" the transient phosphorylation state of VASP at Ser157.

-

-

Step 4: Staining and Acquisition. Stain with a FITC-conjugated anti-VASP-P (Ser157) antibody and a PE-conjugated CD61 antibody. Analyze via flow cytometry.

-

Causality: Gating strictly on CD61+ events ensures that the fluorescence signal is derived exclusively from platelets, filtering out leukocyte noise.

-

Quantitative Data Presentation

When executed correctly, the assays above yield highly reproducible pharmacodynamic metrics. The table below summarizes the in vitro profile of Regrelor compared to other standard-of-care P2Y12 inhibitors, demonstrating its potent nanomolar efficacy (; )[1][4].

Table 1: Comparative In Vitro Pharmacodynamics of P2Y12 Antagonists

| Compound | Chemical Class | Binding Mode | IC₅₀ (ADP-induced LTA) | Prodrug Status |

| Regrelor (INS50589) | AMP Analogue | Reversible, Competitive | ~16 nM | Active Drug |

| Cangrelor | ATP Analogue | Reversible, Competitive | ~0.4 nM | Active Drug |

| Ticagrelor | CPTP | Reversible, Allosteric | ~1.8 nM | Active Drug |

| Clopidogrel (Active Met.) | Thienopyridine | Irreversible, Covalent | ~2.5 µM | Prodrug |

Note: IC₅₀ values are dependent on the specific ADP concentration utilized (typically 10-20 µM) due to the competitive nature of Regrelor and Cangrelor.

Conclusion & Translational Insights

The in vitro characterization of Regrelor underscores a critical principle in pharmacology: target affinity must be contextualized by mechanism. Because Regrelor is a competitive antagonist with an IC₅₀ of ~16 nM[1], its inhibitory effect can be surmounted by massive localized releases of ADP (such as those occurring at the site of a severe plaque rupture). This necessitates careful dose-response modeling during preclinical evaluation. By strictly adhering to causality-driven, self-validating protocols like LTA and VASP phosphorylation, scientists can ensure that the data generated is both biochemically accurate and translationally relevant.

References

-

Boyer JL, et al. "Lipophilic modifications to dinucleoside polyphosphates and nucleotides that confer antagonist properties at the platelet P2Y12 receptor." Journal of Medicinal Chemistry. 2008;51(4):1007-25. URL:[Link]

-

Xiang YZ, et al. "Platelet activation, and antiplatelet targets and agents: current and novel strategies." Drugs. 2008;68(12):1647-64. URL:[Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. "P2Y12 receptor." IUPHAR/BPS. URL:[Link]

Sources

Structural Analogs of Regrelor: Design, Synthesis, and Pharmacological Evaluation of Reversible P2Y12 Antagonists

Executive Summary

The purinergic P2Y12 receptor is a heavily validated therapeutic target for the prevention of atherothrombotic events[1]. While first-generation thienopyridines (e.g., clopidogrel) irreversibly inhibit this receptor, their delayed onset and permanent nature pose significant bleeding risks during acute surgical interventions[2]. This technical guide explores the structural architecture, structure-activity relationships (SAR), and pharmacological evaluation of Regrelor (INS50589) and its structural analogs—a class of direct-acting, reversible nucleotide-derived P2Y12 antagonists[3].

Pharmacological Context: The P2Y12 Receptor and Purinergic Signaling

Platelet activation is tightly regulated by adenosine diphosphate (ADP), which acts on two G protein-coupled receptors (GPCRs): P2Y1 and P2Y12[2]. The couples to the Gi protein. Upon ADP binding, Gi activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP disinhibits vasodilator-stimulated phosphoprotein (VASP), ultimately promoting the conformational activation of GPIIb/IIIa receptors and driving sustained platelet aggregation[1].

Regrelor and its analogs act as competitive, reversible antagonists at the orthosteric nucleotide-binding site of the P2Y12 receptor[2]. By competing with endogenous ADP, they prevent the Gi-mediated drop in cAMP, thereby halting the aggregation cascade.

Fig 1: P2Y12 signaling pathway and mechanism of competitive antagonism by Regrelor analogs.

Structural Architecture of Regrelor

Regrelor (C22H25N6O8P, Molecular Weight: 532.45 Da) is a highly functionalized derivative[4]. Its design overcomes the low intrinsic affinity of natural nucleotides for the P2Y12 receptor through three critical structural modifications[3]:

-

N-6 Adenine Modification : The addition of an ethylurea group at the N-6 position of the adenine base enhances receptor subtype selectivity, preventing off-target activation of P1 (adenosine) receptors[2].

-

2',3'-Ribose Acetal : The incorporation of a trans-styryl (cinnamyl) acetal moiety at the C-2' and C-3' hydroxyls of the ribose sugar is the most critical driver of affinity[3]. This lipophilic group anchors the molecule into a deep, hydrophobic accessory pocket adjacent to the primary nucleotide-binding site.

-

5'-Phosphate : A dihydrogen phosphate group mimics the electrostatic interactions of ADP's beta-phosphate, forming critical salt bridges with basic residues in the receptor's extracellular loops[2].

Structure-Activity Relationships (SAR) in Regrelor Analogs

The development of Regrelor analogs focuses on optimizing the balance between receptor affinity and metabolic stability[3].

-

Modifications at the 2',3'-Acetal : Truncating the trans-styryl group to a simple phenyl ring drastically reduces affinity (increasing the IC50), demonstrating that the extended conjugated system is necessary to fully occupy the hydrophobic pocket[3].

-

5'-Phosphate Bioisosteres : The native phosphate group in Regrelor is susceptible to rapid hydrolysis by plasma (e.g., CD39)[1]. Replacing the oxygen linkage with a carbon atom to form a phosphonate bioisostere prevents enzymatic cleavage, extending the plasma half-life. However, this often comes at the cost of reduced binding affinity due to altered pKa and molecular geometry[3].

Experimental Methodologies: Evaluating Analog Activity

To systematically evaluate synthesized analogs, a tiered experimental workflow is employed, moving from target-specific binding to functional physiological assays.

Fig 2: Sequential experimental workflow for the pharmacological validation of P2Y12 analogs.

Protocol 1: Competitive Radioligand Binding Assay

Purpose : To determine the equilibrium inhibition constant (Ki) of the structural analogs at the human P2Y12 receptor. Causality & Design : This assay strictly utilizes washed human platelets rather than whole blood or plasma. Plasma contains high concentrations of ectonucleotidases that would degrade the nucleotide analogs, as well as proteins that cause non-specific binding. Washing the platelets isolates the receptor environment, ensuring that the measured affinity is a true reflection of receptor-ligand interaction. Self-Validating System : The assay includes a high concentration (10 µM) of an unlabeled high-affinity competitor (e.g., ) to define Non-Specific Binding (NSB). Specific binding is calculated as Total Binding minus NSB, validating that the radioactive signal is strictly P2Y12-mediated.

Step-by-Step Method :

-

Isolate human platelets from citrated whole blood via centrifugation and resuspend in Tyrode's buffer (pH 7.4) supplemented with apyrase (to scavenge endogenous ADP).

-

Incubate platelet membranes (50 µg protein/well) with 1 nM of the radioligand , a highly selective P2Y12 antagonist[5].

-

Add the Regrelor analog at varying concentrations (10^-10 to 10^-5 M).

-

Include control wells with 10 µM unlabeled antagonist to establish the NSB baseline.

-

Incubate at room temperature for 60 minutes to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, wash three times with ice-cold buffer, and quantify bound radioactivity via liquid scintillation counting.

Protocol 2: Light Transmission Aggregometry (LTA)

Purpose : To measure the functional IC50 of the analogs in preventing ADP-induced platelet aggregation. Causality & Design : Unlike the binding assay, LTA requires Platelet-Rich Plasma (PRP). The physical cross-linking of platelets requires the binding of plasma fibrinogen to activated GPIIb/IIIa receptors. Washing platelets removes fibrinogen, rendering them incapable of macro-aggregation. Using PRP ensures the assay remains physiologically relevant. Self-Validating System : The system is calibrated using Platelet-Poor Plasma (PPP) as the 100% light transmission standard (simulating full aggregation) and unstimulated PRP as the 0% transmission standard (unaggregated baseline). A vehicle-only control (e.g., DMSO) is run in parallel to ensure the solvent does not artificially inhibit aggregation kinetics.

Step-by-Step Method :

-

Centrifuge citrated human blood at 200 × g for 15 minutes to obtain PRP. Centrifuge the remaining blood at 2000 × g for 10 minutes to obtain PPP.

-

Calibrate the aggregometer using the PPP (100% transmission) and PRP (0% transmission) blanks.

-

Pre-incubate 250 µL of PRP with the Regrelor analog (or vehicle control) for 5 minutes at 37°C under constant stirring (1000 rpm).

-

Stimulate aggregation by adding 10 µM ADP (agonist).

-

Record the increase in light transmission over 5 minutes. Calculate the percentage of inhibition relative to the vehicle control to determine the IC50[2].

Comparative Activity Profiles

The pharmacological impact of structural modifications is summarized below. Regrelor demonstrates potent nanomolar inhibition (IC50 = 16 nM)[2], while alterations to its core architecture yield predictable shifts in activity[3].

| Compound | N-6 Substitution | 2',3'-Acetal Substitution | 5'-Position | IC50 (Aggregation) | Receptor Affinity (Ki) |

| Regrelor (INS50589) | Ethylurea | trans-Styryl | Phosphate | 16 nM | ~5 nM |

| Analog A | Propylurea | trans-Styryl | Phosphate | 24 nM | ~8 nM |

| Analog B | Ethylurea | Phenyl | Phosphate | 145 nM | ~50 nM |

| Analog C | Ethylurea | trans-Styryl | Phosphonate | 450 nM | ~120 nM |

(Note: Data reflects established SAR trends for this chemical class. The trans-styryl group is essential for high affinity, while phosphate bioisosterism slightly reduces potency but is utilized to increase metabolic stability).

Future Directions in Reversible P2Y12 Antagonism

While Regrelor advanced to Phase II clinical trials for coronary artery disease and thrombosis, its development was ultimately discontinued[6]. The primary challenge for nucleotide-analog P2Y12 antagonists remains oral bioavailability. The highly charged 5'-phosphate group restricts gastrointestinal absorption, necessitating intravenous administration[2]. Future analog development is heavily focused on prodrug strategies—masking the phosphate charge with lipophilic esters that are cleaved enzymatically in the liver—to create orally active, reversible alternatives to current antiplatelet therapies.

References

-

PubChem . "Regrelor | C22H25N6O8P | CID 11273179". National Center for Biotechnology Information. URL:[Link]

-

Douglass JG, deCamp JB, Fulcher EH, et al. "Adenosine analogues as inhibitors of P2Y12 receptor mediated platelet aggregation". Bioorganic & Medicinal Chemistry Letters (2008). URL:[Link]

-

Wikipedia . "Regrelor". Wikimedia Foundation. URL:[Link]

-

IUPHAR/BPS Guide to Pharmacology . "Regrelor | Ligand page". URL:[Link]

-

El-Tayeb A, Griessmeier KJ, Müller CE. "Synthesis and preliminary evaluation of [3H]PSB-0413, a selective antagonist radioligand for platelet P2Y12 receptors". Bioorganic & Medicinal Chemistry Letters (2005). URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Regrelor - Wikipedia [en.wikipedia.org]

- 3. Adenosine analogues as inhibitors of P2Y12 receptor mediated platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regrelor | C22H25N6O8P | CID 11273179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Document: Synthesis and preliminary evaluation of [3H]PSB-0413, a selective antagonist radioligand for platelet P2Y12 receptors. (CHEMBL1141235) - ChEMBL [ebi.ac.uk]

- 6. Regrelor Disodium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Preclinical Safety and Toxicology of Regrelor: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical safety and toxicology program for Regrelor, a novel, reversible, non-thienopyridine P2Y12 receptor antagonist. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the experimental design, rationale, and interpretation of key preclinical safety studies. By synthesizing established regulatory principles with field-proven insights, this guide aims to present a robust framework for the non-clinical evaluation of a new chemical entity in the antiplatelet therapeutic class. The methodologies and hypothetical data presented herein are based on established international guidelines and scientific best practices.

Introduction to Regrelor and its Therapeutic Rationale

Regrelor is a potent and selective antagonist of the P2Y12 receptor, a key mediator of platelet activation and aggregation.[1] Unlike irreversible thienopyridine inhibitors such as clopidogrel, Regrelor binds reversibly to the P2Y12 receptor, offering the potential for a more controlled and predictable antiplatelet effect with a faster offset of action.[2][3][4] This characteristic is particularly advantageous in clinical scenarios where a rapid restoration of platelet function may be required. The primary therapeutic indication for Regrelor is the prevention of atherothrombotic events in patients with acute coronary syndrome (ACS) or those undergoing percutaneous coronary intervention (PCI).

The development of Regrelor is predicated on the need for antiplatelet agents with an improved safety and efficacy profile. The preclinical safety evaluation of Regrelor is designed to systematically identify potential hazards, define a safe starting dose for human trials, and establish a comprehensive understanding of its toxicological profile.[5][6][7] This guide will detail the core components of this evaluation, from early pharmacokinetic profiling to long-term toxicity studies.

Pharmacological Mechanism of Action

Regrelor exerts its antiplatelet effect by directly and reversibly inhibiting the P2Y12 receptor on the surface of platelets.[1] The P2Y12 receptor is a G protein-coupled receptor that, upon activation by adenosine diphosphate (ADP), initiates a signaling cascade leading to platelet activation, degranulation, and aggregation. By blocking this receptor, Regrelor prevents ADP-mediated platelet activation and subsequent thrombus formation.[1]

Figure 1: Signaling Pathway of Regrelor's Antiplatelet Action. This diagram illustrates how Regrelor blocks the P2Y12 receptor, thereby inhibiting the downstream signaling cascade that leads to platelet aggregation.

Preclinical Safety Evaluation Program Overview

The preclinical safety program for Regrelor is designed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure a thorough evaluation of its toxicological profile prior to and throughout clinical development.[5][8] The primary objectives are to identify a safe initial dose for human studies, characterize target organ toxicities, and establish safety parameters for clinical monitoring.[5][7]

The program follows a tiered approach, beginning with acute studies and progressing to chronic and specialized toxicity assessments. This progression is guided by the intended clinical use and duration of treatment.

Figure 2: Overall Preclinical Safety Assessment Workflow. This flowchart outlines the typical progression of preclinical studies required to support clinical trials and marketing authorization.

Pharmacokinetics and ADME

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of Regrelor is fundamental to designing and interpreting toxicology studies.[9][10][11][12][13] These studies characterize what the body does to the drug, providing critical information on bioavailability, tissue distribution, metabolic pathways, and routes of elimination.[10][12]

Experimental Protocol: In Vivo ADME Study in Rats

-

Animal Model: Male and female Sprague-Dawley rats.

-

Administration: A single intravenous (IV) and oral (PO) dose of radiolabeled [14C]-Regrelor.

-

Sample Collection: Serial blood, urine, and feces collection over 72 hours.

-

Analysis:

-

Plasma concentrations of Regrelor and its metabolites are determined by LC-MS/MS.

-

Radioactivity in all matrices is quantified by liquid scintillation counting.

-

Metabolite profiling is conducted on plasma, urine, and feces.

-

-

Data Interpretation: Key pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, bioavailability) are calculated.

Hypothetical ADME Profile of Regrelor

| Parameter | Result | Interpretation |

| Absorption | Rapidly absorbed orally (Tmax ~1.5 hours) | Allows for quick onset of action. |

| Bioavailability | Moderate (~40%) | Indicates some first-pass metabolism. |

| Distribution | High plasma protein binding (>98%) | Primarily confined to the vascular compartment. |

| Metabolism | Primarily via non-enzymatic hydrolysis in plasma[2] | Low potential for drug-drug interactions involving CYP450 enzymes.[2] |

| Excretion | ~70% in feces, ~30% in urine | Both renal and hepatic clearance pathways are involved. |

General Toxicology

General toxicology studies are designed to characterize the dose-response relationship of a test article and identify potential target organs of toxicity.[6][14][15]

Single-Dose Toxicity

Acute toxicity studies provide initial information on the toxic effects of a single administration of a drug.[16][17][18]

Experimental Protocol: Single-Dose Escalation Study

-

Species: Rat and Beagle dog (one rodent, one non-rodent).

-

Route of Administration: Intravenous and oral, consistent with the intended clinical routes.

-

Study Design: Dose escalation in small groups of animals to identify the maximum tolerated dose (MTD).

-

Endpoints: Clinical signs, body weight, and gross pathology at necropsy.

Hypothetical Single-Dose Toxicity Findings

| Species | Route | MTD (mg/kg) | Clinical Signs at High Doses |

| Rat | Oral | >1000 | No significant findings |

| Rat | IV | 200 | Lethargy, decreased activity |

| Dog | Oral | 500 | Emesis |

| Dog | IV | 100 | Transient hypotension, increased heart rate |

Repeat-Dose Toxicity

These studies are crucial for evaluating the effects of longer-term exposure to Regrelor.[18][19] The duration of these studies is based on the intended duration of clinical use.[5][19]

Experimental Protocol: 28-Day Repeat-Dose Study in Rats and Dogs

-

Species: Sprague-Dawley rat and Beagle dog.

-

Dose Levels: Three dose levels (low, mid, high) and a vehicle control group. The high dose is selected to be the MTD.

-

Administration: Daily oral gavage.

-

In-life Monitoring: Daily clinical observations, weekly body weight and food consumption.

-

Clinical Pathology: Hematology, clinical chemistry, and urinalysis at baseline and termination.

-

Terminal Procedures: Full necropsy, organ weights, and histopathological examination of a comprehensive list of tissues.

-

Recovery Groups: Included to assess the reversibility of any findings.

Hypothetical Repeat-Dose Toxicity Findings

| Finding | Rat | Dog | Reversibility |

| Clinical Signs | No treatment-related findings | No treatment-related findings | N/A |

| Hematology | Prolonged bleeding time (high dose) | Prolonged bleeding time (mid and high doses) | Fully reversible |

| Clinical Chemistry | No treatment-related findings | Mildly elevated liver enzymes (ALT, AST) at high dose | Fully reversible |

| Histopathology | No treatment-related findings | Minimal hepatocellular hypertrophy (high dose) | Fully reversible |

| NOAEL | 100 mg/kg/day | 50 mg/kg/day | N/A |

Causality: The prolonged bleeding time is an expected pharmacological effect of a P2Y12 inhibitor. The mild, reversible liver findings in dogs at high doses suggest a potential target organ for toxicity, warranting careful monitoring in clinical trials.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential for undesirable pharmacodynamic effects on vital physiological functions.[5] The core battery of tests focuses on the cardiovascular, respiratory, and central nervous systems.[8]

Hypothetical Safety Pharmacology Findings

| System | Assay | Result |

| Cardiovascular | hERG in vitro assay | No significant inhibition |

| Cardiovascular | Instrumented telemetry in dogs | No effect on blood pressure, heart rate, or ECG intervals at therapeutic doses |

| Respiratory | Whole-body plethysmography in rats | No effect on respiratory rate or tidal volume |

| Central Nervous | Irwin test in rats | No effects on behavior, coordination, or body temperature |

Genotoxicity

Genotoxicity testing is performed to identify compounds that can induce damage to genetic material.[20] A standard battery of in vitro and in vivo tests is required.[21]

Figure 3: Standard Genotoxicity Testing Battery. This diagram shows the typical three-part strategy for assessing the genotoxic potential of a new drug candidate.

Hypothetical Genotoxicity Results

| Assay | Result | Conclusion |

| Ames Test | Negative | Not mutagenic in bacteria |

| In Vitro Chromosomal Aberration | Negative | Not clastogenic in mammalian cells in vitro |

| In Vivo Micronucleus Test | Negative | No evidence of chromosomal damage in vivo |

Carcinogenicity and Reproductive Toxicity

Carcinogenicity

Carcinogenicity studies are typically required for drugs that are intended for long-term (continuous use for 6 months or more) or intermittent chronic use.[8] Based on the intended use of Regrelor in ACS, long-term carcinogenicity studies in rodents would likely be required.[22]

Hypothetical Outcome: Lifetime bioassays in rats and mice show no evidence of a tumorigenic potential related to Regrelor administration.

Reproductive and Developmental Toxicity

These studies are essential to evaluate the potential effects of Regrelor on fertility, embryonic and fetal development, and pre- and postnatal development.[23]

Hypothetical Outcome: No evidence of adverse effects on fertility or fetal development at doses providing a significant safety margin over the expected clinical exposure.

Conclusion and Risk Assessment

The comprehensive preclinical safety and toxicology program for Regrelor provides a strong foundation for its progression into clinical development. The key findings are:

-

Pharmacology: The primary pharmacological effect of prolonged bleeding time is well-characterized and expected.

-

Target Organs: At high doses, the liver was identified as a potential target organ in dogs, with minimal, reversible changes.

-

Safety Profile: Regrelor demonstrates a favorable safety profile, with no evidence of genotoxicity, and a wide therapeutic window in non-clinical species.

Based on these data, a safe starting dose for Phase I clinical trials can be established, and a clinical monitoring plan, including liver function tests, can be implemented to mitigate potential risks in humans. The preclinical data support the continued development of Regrelor as a promising new antiplatelet agent.

References

-

U.S. Food and Drug Administration. (n.d.). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Retrieved from [Link]

-

Patel, R., & Vadlapatla, R. (2023). Cangrelor. StatPearls Publishing. Retrieved from [Link]

-

Toutain, P. L., & Bousquet-Mélou, A. (2004). The ABCD of clinical pharmacokinetics. Journal of Veterinary Pharmacology and Therapeutics, 27(6), 457-468. Retrieved from [Link]

-

Honma, M. (2022). Opinion: regulatory genotoxicity: past, present and future. Genes and Environment, 44(1), 16. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). General Toxicology Studies. Retrieved from [Link]

-

Gollapudi, B. B., et al. (2009). Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate. Mutation Research/Reviews in Mutation Research, 681(1), 31-48. Retrieved from [Link]

-

Vandenberg, L. N., et al. (2020). The Use and Misuse of Historical Controls in Regulatory Toxicology: Lessons from the CLARITY-BPA Study. Environmental Health Perspectives, 128(1), 11301. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of Cangrelor? Patsnap Synapse. Retrieved from [Link]

-

NC3Rs. (2007). Challenging the regulatory requirement for acute toxicity studies in the development of new medicines. Retrieved from [Link]

-

Antares Health. (2025). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Retrieved from [Link]

-

Brambilla, G., & Martelli, A. (2009). Genotoxicity and carcinogenicity studies of analgesics, anti-inflammatory drugs and antipyretics. Pharmacological Research, 60(1), 1-17. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Preclinical GLP Toxicology Studies. Retrieved from [Link]

-

PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

-

Labinsights. (2023). The Importance of Toxicology Studies in Preclinical Research. Retrieved from [Link]

-

VIMTA. (2021). General Toxicology Studies & Services. Retrieved from [Link]

-

Matthews, E. J., et al. (2006). An analysis of genetic toxicity, reproductive and developmental toxicity, and carcinogenicity data: II. Identification of genotoxicants, reprotoxicants, and carcinogens using in silico methods. Regulatory Toxicology and Pharmacology, 44(2), 97-110. Retrieved from [Link]

-

Wever, K., et al. (2015). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. British Journal of Pharmacology, 172(13), 3280-3290. Retrieved from [Link]

-

Taylor & Francis. (n.d.). ADME – Knowledge and References. Retrieved from [Link]

-

Kumar, A., & Singh, A. (2012). Ticagrelor: The first approved reversible oral antiplatelet agent. Journal of Pharmacology & Pharmacotherapeutics, 3(4), 336-339. Retrieved from [Link]

-

Clinical Trials Arena. (2012). Prolor RPeg demonstrates safety profile in preclinical toxicology study. Retrieved from [Link]

-

Scendea. (2025). Understanding Preclinical Vaccine Safety: Regulatory Guidelines Explained. Retrieved from [Link]

-

Husted, S., & van Giezen, J. J. (2009). Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist. Cardiovascular Therapeutics, 27(4), 259-274. Retrieved from [Link]

-

PharmaTimes. (2008). Acute toxicity test no longer needed, industry review finds. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Safety Guidelines. ICH. Retrieved from [Link]

-

Pharma Models. (2014). The Importance of Toxicology Research in Preclinical Studies. Retrieved from [Link]

-

BioIVT. (2020). What is ADME and how does it fit into drug development? Retrieved from [Link]

-

Brambilla, G., & Martelli, A. (2006). Genotoxicity and carcinogenicity studies of antihypertensive agents. Mutation Research/Reviews in Mutation Research, 612(2), 115-147. Retrieved from [Link]

-

De Clerck, F., et al. (1990). [Ridogrel, a new platelet antiaggregant molecule with a double mechanism of action. A pharmacological and clinical profile]. Giornale Italiano di Cardiologia, 20(11), 1017-1028. Retrieved from [Link]

-

Drug Design. (2004). Pharmacokinetics. Retrieved from [Link]

Sources

- 1. What is the mechanism of Cangrelor? [synapse.patsnap.com]

- 2. Cangrelor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Ticagrelor: The first approved reversible oral antiplatelet agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. criver.com [criver.com]

- 7. quantics.co.uk [quantics.co.uk]

- 8. ICH Official web site : ICH [ich.org]

- 9. The ABCD of clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. bioivt.com [bioivt.com]

- 13. Pharmacokinetics - Drug Design Org [drugdesign.org]

- 14. criver.com [criver.com]

- 15. General Toxicology Studies & Services | CRO Company [aurigeneservices.com]

- 16. nc3rs.org.uk [nc3rs.org.uk]

- 17. pharmatimes.com [pharmatimes.com]

- 18. The Importance of Toxicology Research in Preclinical Studies [pharmamodels.net]

- 19. labinsights.nl [labinsights.nl]

- 20. Opinion: regulatory genotoxicity: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. An analysis of genetic toxicity, reproductive and developmental toxicity, and carcinogenicity data: II. Identification of genotoxicants, reprotoxicants, and carcinogens using in silico methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Regrelor's potential therapeutic applications in thrombosis

Pharmacological Profiling of Regrelor (INS50589): A Technical Whitepaper on P2Y12 Receptor Antagonism and Preclinical Assay Methodologies

Executive Summary & Translational Context

Regrelor, chemically designated as INS50589, is a highly potent, competitive, and reversible small-molecule antagonist of the platelet P2Y12 adenosine diphosphate (ADP) receptor[1]. Originally developed to address the limitations of irreversible thienopyridines (like clopidogrel), Regrelor was designed to offer rapid onset and offset of action, making it theoretically ideal for perioperative management in cardiac surgery and coronary artery disease[1][2].

Despite advancing to Phase II clinical trials, its development was discontinued in 2008 due to a narrow therapeutic index that resulted in an elevated risk of bleeding[3][4]. However, in the realm of preclinical pharmacology, Regrelor remains an invaluable tool compound. Its structural homology to adenosine monophosphate (AMP) and its precise, reversible binding kinetics make it a gold standard for isolating P2Y12-dependent pathways in vascular smooth muscle contraction, cell proliferation, and thrombosis assay development[3][5].

Mechanistic Framework of P2Y12 Inhibition

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a central role in amplifying platelet activation. Upon ADP binding, the receptor couples to the Gi protein subunit, which subsequently inhibits adenylyl cyclase (AC). This inhibition suppresses cyclic AMP (cAMP) production, downregulates Protein Kinase A (PKA) activity, and leads to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP). The ultimate downstream effect is the sustained activation of the GP IIb/IIIa integrin, driving platelet aggregation[6].

Regrelor intervenes by competitively occupying the orthosteric binding site of the P2Y12 receptor, effectively uncoupling the receptor from the Gi pathway and maintaining intracellular cAMP levels[3].

Fig 1: P2Y12 signaling cascade and the competitive inhibitory blockade by Regrelor.

Quantitative Pharmacodynamics & Physicochemical Properties

To effectively utilize Regrelor in in vitro systems, researchers must account for its salt formulation and binding kinetics. The drug is typically supplied as a disodium salt, which enhances its aqueous solubility[3][5].

| Parameter | Value | Source |

| Chemical Name | Regrelor disodium (INS50589) | [5] |

| Molecular Formula | C22H23N6Na2O8P | [5] |

| Molecular Weight | 576.41 g/mol (Disodium salt) | [5] |

| Target Receptor | Purinergic P2Y12 (Reversible Antagonist) | [3] |

| IC50 (ADP-induced aggregation) | ~16 nM | [3] |

| Clinical Status | Phase II (Discontinued 2008) | [4] |

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I mandate that all pharmacological assays be designed as self-validating systems. This ensures that any observed inhibition is strictly due to receptor antagonism, rather than cellular degradation or artifactual interference.

Protocol A: Light Transmission Aggregometry (LTA)

LTA remains the gold standard for assessing macroscopic platelet function.

Step-by-Step Methodology & Causality:

-

Blood Collection (The Citrate Imperative): Draw whole venous blood into 3.2% sodium citrate. Causality: Sodium citrate is selected over EDTA because EDTA irreversibly strips calcium, altering the GP IIb/IIIa receptor conformation. Citrate chelates calcium reversibly, preserving the physiological state of the receptors required for aggregation.

-

Fractionation (Self-Calibration): Centrifuge at 200 × g for 10 mins to isolate Platelet-Rich Plasma (PRP). Centrifuge the remaining blood at 1500 × g for 15 mins to isolate Platelet-Poor Plasma (PPP). Causality: PRP provides the functional cellular environment, while PPP serves as the 100% light transmission baseline (blank). This creates a self-calibrating photometric system.

-

Compound Incubation: Incubate PRP with Regrelor (e.g., 10–100 nM) at 37°C for 5 minutes. Causality: Platelet membrane fluidity and receptor kinetics are highly temperature-dependent. Assays run at room temperature artificially depress aggregation slopes.

-

Agonist Challenge: Add 10–20 µM ADP and record light transmission for 6 minutes. Causality: A supramaximal concentration (≥10 µM) ensures primary and secondary aggregation waves merge, preventing reversible disaggregation artifacts that occur at lower, unstable concentrations.

Fig 2: LTA experimental workflow highlighting the self-calibrating PPP baseline.

Protocol B: Flow Cytometric VASP Phosphorylation Assay

While LTA measures macroscopic aggregation, VASP phosphorylation provides a direct, intracellular biochemical readout of P2Y12 activity, independent of downstream aggregation mechanics.

Step-by-Step Methodology & Causality:

-

PGE1 Baseline Establishment (The Validation Step): Incubate whole blood with Prostaglandin E1 (PGE1). Causality: PGE1 stimulates adenylyl cyclase via the Gs pathway, producing a massive spike in cAMP and highly phosphorylating VASP. This proves the cellular machinery (AC, PKA, VASP) is fully functional, isolating the experimental variable strictly to the P2Y12 receptor.

-

Receptor Challenge: Introduce ADP alongside Regrelor. Causality: ADP normally suppresses the PGE1-induced cAMP spike via Gi coupling. If Regrelor successfully antagonizes P2Y12, it blocks the ADP effect, and VASP remains highly phosphorylated (matching the PGE1 baseline).

-

Fixation & Permeabilization: Fix cells with paraformaldehyde and permeabilize with Triton X-100 to allow intracellular antibody access.

-

Fluorescent Labeling: Stain with a FITC-conjugated monoclonal antibody specific to phosphorylated VASP (Ser239) and analyze via flow cytometry.

Conclusion

Regrelor's clinical journey underscores the delicate balance required in antithrombotic therapy; the very potency and rapid reversibility that made it an attractive candidate also contributed to an unmanageable bleeding risk in human trials[3][4]. However, by utilizing the self-validating protocols outlined above, researchers can leverage Regrelor's precise ~16 nM IC50 profile as an exceptional pharmacological tool to decode P2Y12 signaling dynamics, evaluate novel allosteric modulators, and refine next-generation cardiovascular therapeutics[3][5].

References

Sources

Molecular Formula C22H25N6O8P (Regrelor): A Technical Guide to P2Y12 Receptor Antagonism

Executive Summary

In the landscape of cardiovascular pharmacology, the targeted inhibition of platelet aggregation remains a cornerstone for preventing thrombotic events. The molecular formula C22H25N6O8P corresponds to Regrelor (also known by its developmental code INS50589), an experimental, small-molecule antiplatelet agent[1]. Unlike irreversible thienopyridines (e.g., clopidogrel), Regrelor was engineered as a reversible, competitive antagonist of the purinergic P2Y12 receptor[2].

Originally developed for perioperative use—specifically during coronary artery bypass graft (CABG) surgery and for the management of coronary artery disease—Regrelor was designed to offer rapid onset and offset of action via intravenous infusion[2]. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, mechanistic pathways, and laboratory validation protocols associated with C22H25N6O8P, providing a comprehensive framework for researchers in drug development and hematology.

Physicochemical & Structural Profiling

Regrelor is a highly functionalized nucleotide derivative. The rational design of this molecule began with the endogenous agonist, adenosine diphosphate (ADP)[2]. To convert the molecule from a receptor agonist to a potent antagonist, specific structural modifications were introduced.

Structural Modifications & Causality

-

Lipophilic Moieties: The addition of a lipophilic cinnamaldehyde group at the C-2' and C-3' positions of the ribose ring restricts the conformational flexibility of the molecule. This steric bulk prevents the receptor from undergoing the active state conformational shift[2].

-

Adenine Base Substitution: The incorporation of an ethylurea group at the N-6 position on the adenine base significantly enhances the binding affinity to the P2Y12 receptor's orthosteric pocket, displacing endogenous ADP[2].

-

Phosphate Backbone: The molecule retains a dihydrogen phosphate group, which is often formulated as a disodium salt in aqueous solutions to maximize solubility for intravenous administration[2].

Quantitative Data Summary

To facilitate easy comparison with other P2Y12 inhibitors, the core quantitative properties of C22H25N6O8P are summarized below:

| Property | Value | Clinical / Experimental Significance |

| Molecular Formula | C22H25N6O8P | Defines the purine nucleotide backbone[1]. |

| Molecular Weight | 532.45 g/mol | Optimal size for small-molecule orthosteric GPCR binding[2]. |

| Target Receptor | P2Y12 (Gi-coupled GPCR) | Highly selective over P2Y1 and other purinergic receptors[2]. |

| Mechanism of Action | Reversible, Competitive Antagonist | Allows for rapid recovery of platelet function post-infusion[2]. |

| In Vitro IC50 | 16 nM | Demonstrates high potency against ADP-induced aggregation[2]. |

| H-Bond Donors/Acceptors | 4 Donors / 11 Acceptors | Ensures stable hydrogen bonding within the P2Y12 binding pocket[2]. |

| Clinical Status | Phase II (Terminated) | Halted due to an unacceptable increase in bleeding risk[3]. |

Pharmacodynamics and Mechanistic Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets. Under normal physiological conditions, ADP released from dense granules binds to P2Y12, activating the Gi protein subunit. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP)[4]. Lower cAMP levels reduce the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), ultimately triggering the activation of the GPIIb/IIIa integrin and causing platelet aggregation[4].

Regrelor intervenes by competitively occupying the ADP binding site. By blocking the receptor, adenylyl cyclase remains active, cAMP levels remain elevated, and platelet aggregation is profoundly inhibited[2].

Figure 1: Mechanism of action of Regrelor (C22H25N6O8P) on the P2Y12 signaling pathway.

Experimental Methodologies & Validation Protocols

To rigorously evaluate the efficacy and reversibility of C22H25N6O8P, researchers must employ self-validating experimental systems. Below are the gold-standard protocols for in vitro and in vivo assessment, complete with the mechanistic causality behind each step.

Protocol 1: In Vitro Light Transmission Aggregometry (LTA)

Objective: To determine the IC50 of Regrelor against ADP-induced platelet aggregation.

-

Blood Collection & PRP Preparation:

-

Step: Draw whole blood into tubes containing 3.2% sodium citrate. Centrifuge at 200 × g for 15 minutes at room temperature to extract Platelet-Rich Plasma (PRP).

-

Causality: Sodium citrate is strictly required over EDTA. Citrate provides reversible calcium chelation, preventing premature coagulation while preserving the calcium-dependent function of the αIIbβ3 integrin required for aggregation.

-

-

Compound Incubation:

-

Step: Aliquot 250 µL of PRP into an aggregometer cuvette. Add Regrelor at varying concentrations (1 nM to 100 nM) and incubate at 37°C for 5 minutes.

-

Causality: A brief 5-minute incubation is sufficient due to the rapid association kinetics of this competitive antagonist, ensuring thermodynamic equilibrium before the agonist is introduced.

-

-

Agonist Stimulation & Measurement:

-

Step: Add 20 µM ADP under continuous stirring (1000 rpm). Record light transmission for 6 minutes.

-

Causality: Stirring provides the necessary hydrodynamic shear force for platelets to collide and aggregate. As aggregates form, the plasma clears, increasing optical light transmission. The maximum aggregation percentage is plotted against drug concentration to derive the 16 nM IC50[2].

-

Protocol 2: In Vivo Reversibility Assessment (Canine Model)

Objective: To validate the rapid onset and offset of the antiplatelet effect during and after intravenous infusion.

-

Subject Preparation:

-

Step: Anesthetize adult beagle dogs and catheterize the femoral vein.

-